molecular formula C39H34NOP B12303608 (R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane

(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane

Cat. No.: B12303608
M. Wt: 563.7 g/mol
InChI Key: WDIPXXMCRPGMIB-UHFFFAOYSA-N
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Description

®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions to minimize costs and maximize yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane involves its role as a ligand in catalytic reactions. It coordinates with metal centers to form active catalytic complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals .

Properties

IUPAC Name

[4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPXXMCRPGMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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